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Cat. No.: B15543252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of

Tead-IN-10, a potent and selective covalent inhibitor of the TEA Domain (TEAD) family of

transcription factors. This document details the scientific background, discovery, mechanism of

action, and synthetic protocols for this compound, presenting quantitative data in a structured

format and illustrating key pathways and workflows with diagrams.

Introduction: The Hippo Pathway and TEAD
Transcription Factors
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis. Its dysregulation is implicated in the development and progression of various

cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-

associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). In their

active state, YAP and TAZ translocate to the nucleus and bind to the TEA Domain (TEAD)

transcription factors (TEAD1-4), leading to the expression of genes that promote cell growth

and inhibit apoptosis.

Given the central role of the TEAD-YAP/TAZ interaction in oncogenesis, disrupting this complex

has emerged as a promising therapeutic strategy. Tead-IN-10 is a small molecule inhibitor

designed to covalently modify a conserved cysteine residue within the palmitate-binding pocket

of TEAD proteins, thereby allosterically inhibiting their interaction with YAP/TAZ.
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Discovery of Tead-IN-10 (Compound 15)
Tead-IN-10, also referred to as compound 15 in the primary literature, was discovered through

a structure-based design approach aimed at developing Y-shaped covalent inhibitors that could

occupy both the hydrophobic palmitate-binding pocket and an adjacent hydrophilic pocket of

TEAD proteins. This design strategy led to the identification of a series of potent and selective

TEAD inhibitors.

Mechanism of Action
Tead-IN-10 is a covalent inhibitor that targets a conserved cysteine residue in the palmitate-

binding pocket of TEADs. By forming a covalent bond, it irreversibly blocks the binding of

palmitate, a lipid modification essential for TEAD stability and its interaction with YAP/TAZ. This

disruption of the TEAD-YAP/TAZ complex prevents the transcription of downstream target

genes involved in cell proliferation and survival, ultimately leading to anti-tumor effects in

Hippo-pathway-dependent cancers.

Quantitative Data
The inhibitory activity of Tead-IN-10 and related compounds was evaluated against various

TEAD isoforms and in cell-based assays. The following table summarizes the key quantitative

data.[1]
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Compound
TEAD1 IC50
(nM)

TEAD2 IC50
(nM)

TEAD3 IC50
(nM)

TEAD4 IC50
(nM)

Reporter
Gene Assay
IC50 (nM)

Tead-IN-10

(15)
14 ± 4 179 ± 25 4 ± 1 NE (>10,000) 14 ± 4

Compound

14
14 ± 4 118 ± 15 3 ± 1 NE (>10,000) 14 ± 4

Compound

16
48 ± 8 >10,000 >10,000 >10,000 171 ± 88

Compound

17
150 ± 20 >10,000 >10,000 >10,000 522 ± 263

MYF-03-176

(22)
47 ± 7 120 ± 18 32 ± 5 71 ± 10 17 ± 5

NE: No Effect. IC50 values are reported as mean ± SEM of two experiments.

Experimental Protocols
The following sections detail the synthetic procedure for Tead-IN-10 and the biochemical

assays used to determine its inhibitory activity.

Synthesis of Tead-IN-10 (Compound 15)
The synthesis of Tead-IN-10 is based on "General Procedure D" as described in "Structure-

Based Design of Y-Shaped Covalent TEAD Inhibitors".[1] The synthesis involves the coupling

of a pyrrolidine core with a pyrazole intermediate, followed by the introduction of the warhead.

Step 1: Synthesis of Intermediate S11

A mixture of compound S6 (300 mg, 0.77 mmol), PPh₃ (240 mg, 0.93 mmol), and H₂O (280

mg, 0.15 mmol) in THF (5 mL) is stirred at 70 °C under a N₂ atmosphere for 5 hours. The

mixture is then diluted with water (100 mL) and extracted with ethyl acetate (2 x 100 mL). The

combined organic layers are washed with water (100 mL), dried over anhydrous Na₂SO₄,

concentrated, and purified by preparative HPLC to obtain intermediate S11 as a yellow oil.
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Step 2: Synthesis of Tead-IN-10 (Compound 15)

Tead-IN-10 is prepared starting from intermediate S13 following a similar racemic procedure as

for intermediate S6, which is then coupled with the appropriate pyrazole intermediate and

warhead precursor as outlined in the general synthetic schemes of the source publication.[1]

The final step involves the coupling of the pyrrolidine core with the fluorinated aminopyrimidine

pyrazole side chain.

TEAD Inhibition Assay
The inhibitory activity of Tead-IN-10 against TEAD isoforms was determined using a

biochemical assay. Recombinant TEAD protein was incubated with the compound for a

specified period. The remaining enzymatic activity or binding of a fluorescently labeled YAP-

derived peptide was then measured to determine the IC50 value.

Reporter Gene Assay
A cell-based reporter gene assay was used to assess the ability of Tead-IN-10 to inhibit TEAD-

dependent transcription. Cells were co-transfected with a TEAD-responsive luciferase reporter

plasmid and plasmids expressing TEAD and YAP. The cells were then treated with varying

concentrations of the inhibitor, and the luciferase activity was measured to determine the IC50

value for transcriptional inhibition.

Visualizations
The following diagrams illustrate the Hippo signaling pathway and the experimental workflow

for the synthesis of Tead-IN-10.
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Caption: The Hippo Signaling Pathway and the inhibitory action of Tead-IN-10.
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Starting Materials:
- Pyrrolidine Precursor (S13)

- Pyrazole Intermediate
- Warhead Precursor

Step 1: Synthesis of Pyrrolidine Core Intermediate

Step 2: Coupling with Pyrazole Side Chain

Step 3: Introduction of the Covalent Warhead

Purification by Preparative HPLC

Characterization:
- NMR

- LC-MS

Tead-IN-10 (Compound 15)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Tead-IN-10.

Conclusion
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Tead-IN-10 represents a significant advancement in the development of targeted therapies

against cancers driven by the Hippo pathway. Its covalent mechanism of action and favorable

selectivity profile make it a valuable tool for further research and a potential lead compound for

the development of novel anti-cancer agents. This guide provides a comprehensive overview of

the discovery and synthesis of Tead-IN-10 to aid researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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